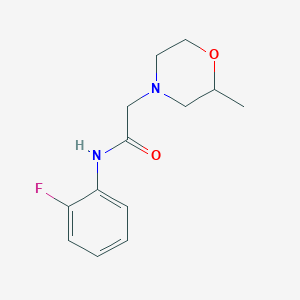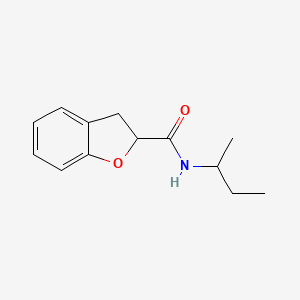
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide, also known as FCPCA, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective agonist for the cannabinoid receptor subtype 2 (CB2), which is primarily found in immune cells. The CB2 receptor plays a crucial role in regulating the immune system, and the activation of this receptor has been shown to have anti-inflammatory and immunomodulatory effects.
科学研究应用
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has been extensively used in scientific research to study the CB2 receptor and its role in the immune system. The compound has been used in various in vitro and in vivo studies to investigate the anti-inflammatory and immunomodulatory effects of CB2 receptor activation. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been used in studies on the potential therapeutic applications of CB2 receptor agonists in various diseases, including inflammation, pain, and cancer.
作用机制
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells. The activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide binds to the CB2 receptor and activates downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been shown to inhibit the migration of immune cells to sites of inflammation.
Biochemical and Physiological Effects
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines, such as IL-10. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been shown to inhibit the migration of immune cells to sites of inflammation, which can help reduce tissue damage and inflammation.
实验室实验的优点和局限性
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide is a potent and selective agonist for the CB2 receptor, which makes it an ideal tool for studying the role of this receptor in the immune system. The compound has been extensively characterized in vitro and in vivo, and its effects on immune cells have been well-documented. However, one limitation of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide and CB2 receptor agonists. One area of research is the development of more potent and selective CB2 receptor agonists that can be used as therapeutic agents for various diseases. Another area of research is the investigation of the role of the CB2 receptor in the central nervous system and its potential therapeutic applications in neurological disorders. Additionally, the use of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
合成方法
The synthesis of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the cyclopentanecarboxamide ring, and the introduction of the fluorine and methoxy substituents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The detailed synthesis method can be found in the literature.
属性
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12-7-6-10(8-11(12)14)15-13(16)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMWABQEXJNOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514301.png)




![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)







![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)